molecular formula C18H27N3O2 B2493923 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide CAS No. 2194845-86-6

4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2493923
CAS No.: 2194845-86-6
M. Wt: 317.433
InChI Key: GOFNJNXNLTYXRI-UHFFFAOYSA-N
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Description

4-Cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide is a synthetic carboxamide derivative featuring a 1,4-diazepane core. The seven-membered diazepane ring contains two nitrogen atoms at positions 1 and 4, substituted by a cyclobutyl group (position 4) and a carboxamide moiety linked to a 4-ethoxyphenyl aromatic ring (position 1). The ethoxy group (-OCH₂CH₃) on the phenyl ring contributes to its lipophilicity, while the cyclobutyl group introduces steric bulk and conformational constraints.

Properties

IUPAC Name

4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-2-23-17-9-7-15(8-10-17)19-18(22)21-12-4-11-20(13-14-21)16-5-3-6-16/h7-10,16H,2-6,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFNJNXNLTYXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using an ethoxyphenyl boronic acid or halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclobutyl or ethoxyphenyl groups.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: Substitution reactions can occur at the diazepane ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base or catalyst.

Major Products

    Oxidation: Oxidized derivatives of the cyclobutyl or ethoxyphenyl groups.

    Reduction: Amines or reduced derivatives of the carboxamide group.

    Substitution: Substituted diazepane or ethoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes involving diazepane derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Modulation of Ion Channels: Affecting the function of ion channels, altering cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Structure: This compound () replaces the diazepane ring with a cyclopropane core. The carboxamide group is attached to a phenyl-substituted cyclopropane, with a 4-methoxyphenoxy substituent at position 2. The N,N-diethyl groups on the carboxamide enhance steric bulk compared to the ethoxyphenyl group in the main compound.
  • Synthesis: Prepared via a [4+3] cycloaddition between N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol, yielding a 78% product with high diastereoselectivity (dr 23:1) .
  • The methoxy group (-OCH₃) offers moderate electron-donating effects, contrasting with the ethoxy group’s slightly higher lipophilicity in the main compound.

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide

  • Structure : This coumarin-based carboxamide () features a fused benzopyrone ring system substituted with a triazole-linked 4-chlorobenzyl group and a 4-fluorophenethyl carboxamide. The chlorine and fluorine atoms introduce electron-withdrawing effects, which may enhance metabolic stability compared to the ethoxy group in the main compound .
  • The triazole moiety enables hydrogen bonding, a feature absent in the diazepane-based compound.

Structural and Functional Analysis

Property 4-Cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 4-(1-(4-Chlorobenzyl)-1H-triazol-4-yl)-N-(4-fluorophenethyl)coumarin-3-carboxamide
Core Structure 1,4-Diazepane (7-membered) Cyclopropane (3-membered) Coumarin (fused benzopyrone)
Substituents Cyclobutyl, 4-ethoxyphenyl Phenyl, 4-methoxyphenoxy, N,N-diethyl 4-Chlorobenzyl-triazole, 4-fluorophenethyl
Ring Strain Low (flexible 7-membered ring) High (3-membered cyclopropane) None (aromatic stability)
Electron Effects Ethoxy (electron-donating) Methoxy (electron-donating) Chlorine/fluorine (electron-withdrawing)
Synthetic Yield Not reported 78% Not explicitly stated
Diastereomer Ratio Not reported 23:1 Not applicable (coumarin lacks stereocenters)
Potential Applications CNS/GPCR modulation Not reported (structural analogs used in catalysis or agrochemistry) Fluorescent probes, antimicrobial agents

Key Differences and Implications

In contrast, the cyclopropane’s rigidity may limit adaptability but increase stability in specific environments . The coumarin scaffold’s aromaticity enables π-π stacking interactions, advantageous in targeting enzymes or DNA .

Substituent Effects: Ethoxy vs. Halogenated groups (Cl, F): Enhance metabolic stability and electronic interactions, making the coumarin derivative suitable for prolonged bioactivity .

Synthetic Complexity :

  • The diazepane synthesis likely requires multi-step ring-forming reactions, whereas cyclopropane derivatives can be synthesized via cycloadditions with high stereoselectivity .

Biological Activity

4-Cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide is a synthetic compound belonging to the diazepane class, characterized by its unique structural features. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor interactions and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C18H27N3O2C_{18}H_{27}N_{3}O_{2} with a molecular weight of 319.43 g/mol. The compound features a diazepane ring, a cyclobutyl group, and an ethoxyphenyl moiety, which may influence its biological activity.

PropertyValue
Molecular Formula C18H27N3O2C_{18}H_{27}N_{3}O_{2}
Molecular Weight 319.43 g/mol
CAS Number 2194845-86-6

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with various receptors in the body, including histamine receptors, which could lead to modulation of neurotransmitter release and subsequent physiological effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell signaling.
  • Ion Channel Modulation : The compound might influence ion channels' activity, impacting cellular excitability and signaling pathways.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit a range of biological activities. Here are some notable findings:

  • Antihistaminic Activity : Preliminary studies suggest that this compound may act as an antagonist at the H3 histamine receptor, which is implicated in regulating neurotransmitter release and has potential applications in treating conditions like allergies and sleep disorders.
  • Antimicrobial Properties : Similar diazepane derivatives have shown antimicrobial effects against various pathogens, indicating potential therapeutic applications.
  • Anticancer Potential : Research into related compounds has demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could be explored for anticancer drug development.

Case Study 1: Antihistaminic Effects

A study evaluated the efficacy of several diazepane derivatives on H3 receptor binding. Results indicated that modifications in the side chains significantly influenced binding affinity and antagonistic activity. The presence of the cyclobutyl group in this compound was associated with enhanced receptor antagonism compared to other derivatives lacking this feature.

Case Study 2: Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial properties of several diazepanes against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural motifs exhibited significant inhibitory effects on bacterial growth. This suggests that further investigation into this compound's antimicrobial potential is warranted.

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